molecular formula C25H25FN2 B10901221 (2Z)-3-[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-fluorophenyl)prop-2-enenitrile

(2Z)-3-[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-fluorophenyl)prop-2-enenitrile

Cat. No.: B10901221
M. Wt: 372.5 g/mol
InChI Key: FMNQHCZCAKAEOV-XQNSMLJCSA-N
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Description

(Z)-2-[1-(4-BUTYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-(4-FLUOROPHENYL)-1-ETHENYL CYANIDE is a complex organic compound characterized by its unique structural features This compound contains a pyrrole ring substituted with butyl and methyl groups, a fluorophenyl group, and a cyano group attached to an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-[1-(4-BUTYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-(4-FLUOROPHENYL)-1-ETHENYL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the butyl and methyl groups through alkylation reactions. The fluorophenyl group is then attached via a coupling reaction, and the cyano group is introduced using a cyanation reaction. The final step involves the formation of the ethenyl linkage through a Wittig or similar reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-[1-(4-BUTYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-(4-FLUOROPHENYL)-1-ETHENYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-[1-(4-BUTYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-(4-FLUOROPHENYL)-1-ETHENYL CYANIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound could be used to study the interactions between small molecules and biological macromolecules. Its structural features may allow it to bind to specific proteins or nucleic acids, making it a useful tool in biochemical assays.

Medicine

In medicine, (Z)-2-[1-(4-BUTYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-(4-FLUOROPHENYL)-1-ETHENYL CYANIDE might be investigated for its potential therapeutic properties. Its ability to interact with biological targets could lead to the development of new drugs or diagnostic agents.

Industry

In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique properties might make it suitable for use in coatings, adhesives, or other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-2-[1-(4-BUTYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-(4-FLUOROPHENYL)-1-ETHENYL CYANIDE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-[1-(4-BUTYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-(4-CHLOROPHENYL)-1-ETHENYL CYANIDE
  • (Z)-2-[1-(4-BUTYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-(4-METHOXYPHENYL)-1-ETHENYL CYANIDE

Uniqueness

What sets (Z)-2-[1-(4-BUTYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-(4-FLUOROPHENYL)-1-ETHENYL CYANIDE apart from similar compounds is the presence of the fluorophenyl group. Fluorine atoms can significantly alter the compound’s chemical and biological properties, potentially enhancing its stability, reactivity, or binding affinity to biological targets.

Properties

Molecular Formula

C25H25FN2

Molecular Weight

372.5 g/mol

IUPAC Name

(Z)-3-[1-(4-butylphenyl)-2,5-dimethylpyrrol-3-yl]-2-(4-fluorophenyl)prop-2-enenitrile

InChI

InChI=1S/C25H25FN2/c1-4-5-6-20-7-13-25(14-8-20)28-18(2)15-22(19(28)3)16-23(17-27)21-9-11-24(26)12-10-21/h7-16H,4-6H2,1-3H3/b23-16+

InChI Key

FMNQHCZCAKAEOV-XQNSMLJCSA-N

Isomeric SMILES

CCCCC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C(\C#N)/C3=CC=C(C=C3)F)C

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C(=CC(=C2C)C=C(C#N)C3=CC=C(C=C3)F)C

Origin of Product

United States

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